Ioxaglate sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

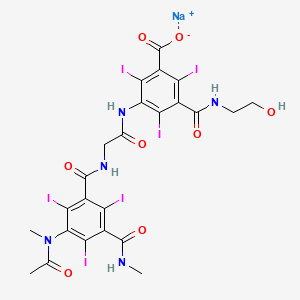

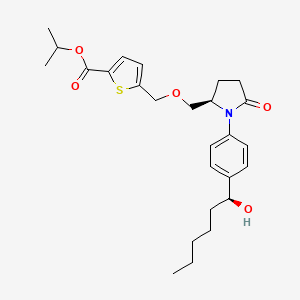

Ioxaglate sodium is a contrast agent used in diagnostic imaging procedures such as computed tomography (CT) scans, angiography, and urography. It is an ionic tri-iodinated benzoate compound that enhances the visibility of internal structures by blocking X-rays, making it easier to visualize blood vessels, organs, and other tissues during imaging .

作用机制

依克索格酸钠通过增加被检查区域的密度起作用,从而在产生的图像中提高对比度。该化合物中的碘原子吸收 X 射线,使该区域在 X 射线片上看起来不透明。这使得更容易观察到内部结构。 该化合物是水溶性的,并通过电离发挥作用,使其成为一种具有低渗透压的有效造影剂 .

生化分析

Biochemical Properties

Ioxaglate sodium is an iodine-containing, low osmolality contrast agent . It consists of six iodine atoms and achieves water solubility by ionization . This property allows it to block X-rays, thereby improving the visualization of important structures and organs during diagnostic imaging procedures .

Cellular Effects

As a contrast agent, this compound binds to tissues, allowing the blockage of X-rays and diagnostic visualization in various soft tissues and body cavities . It is known to have fewer side effects compared to older contrast agents due to its low osmolarity .

Molecular Mechanism

The primary mechanism of action of this compound involves blocking X-rays to improve the visualization of important structures and organs during diagnostic imaging procedures . It achieves this by ionizing to form a molecule that consists of six iodine atoms .

Temporal Effects in Laboratory Settings

It is known that this compound has a low osmolarity and is associated with fewer side effects compared to older contrast agents .

Dosage Effects in Animal Models

It is known that this compound is used in diagnostic imaging procedures, and its effects would likely be dependent on the dosage used .

Metabolic Pathways

As an iodinated contrast medium, it is likely that its metabolism involves the iodine metabolism pathway .

Transport and Distribution

As a contrast agent, it is likely that it is distributed throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .

Subcellular Localization

As a contrast agent, it is likely that it is localized throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .

准备方法

合成路线和反应条件

依克索格酸钠是通过一系列化学反应合成的,这些反应涉及苯甲酸衍生物的碘化。该过程通常包括以下步骤:

碘化: 苯甲酸衍生物使用碘和氧化剂进行碘化。

酰胺化: 然后使碘化的苯甲酸与胺反应,形成酰胺键。

工业生产方法

依克索格酸钠的工业生产涉及使用自动化反应器进行大规模化学合成,并采取严格的质量控制措施,以确保最终产品的纯度和一致性。 该工艺针对高产率和最小环境影响进行了优化 .

化学反应分析

科学研究应用

依克索格酸钠广泛应用于科学研究,特别是在以下领域:

化学: 作为分析技术中的造影剂,用于研究各种化合物的结构和功能。

生物学: 在成像研究中,用于观察生物组织和器官。

医学: 用于诊断成像,以检测和监测心血管疾病、肿瘤和肾脏疾病等疾病。

工业: 在开发新的成像技术和造影剂方面

相似化合物的比较

类似化合物

- 碘海醇

- 碘克沙醇

- 碘维醇

独特性

依克索格酸钠的独特性在于其离子性质和低渗透压,与旧的造影剂相比,它产生的副作用更少。 其三碘化结构提供了出色的对比度增强效果,使其成为各种诊断成像程序的首选 .

属性

CAS 编号 |

67992-58-9 |

|---|---|

分子式 |

C24H21I6N5NaO8 |

分子量 |

1291.9 g/mol |

IUPAC 名称 |

sodium;3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C24H21I6N5O8.Na/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43); |

InChI 键 |

ZZIJQDVKCSWVBD-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)[O-])I)C(=O)NCCO)I)I)C(=O)NC)I.[Na+] |

规范 SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

59017-64-0 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sodium Ioxaglate; Ioxaglic acid; MP-302; P-286; MP 302; P 286; MP302; P286 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)